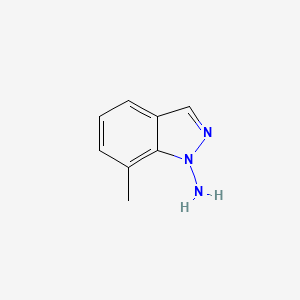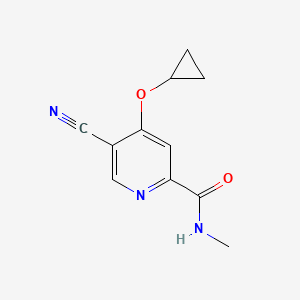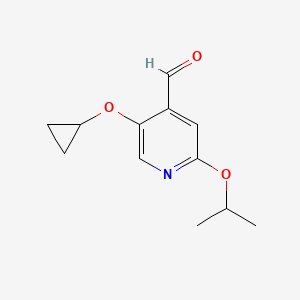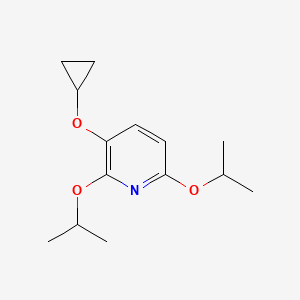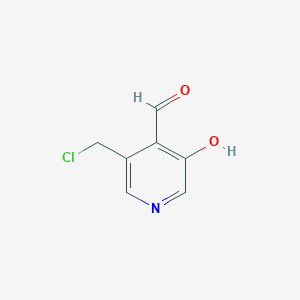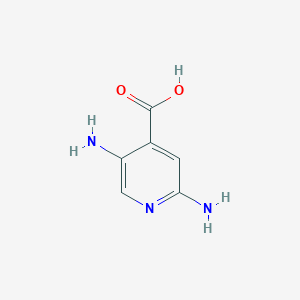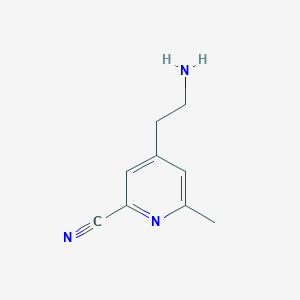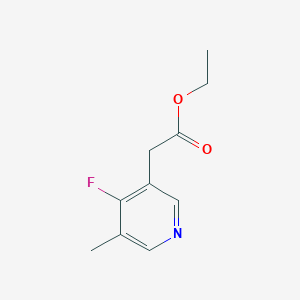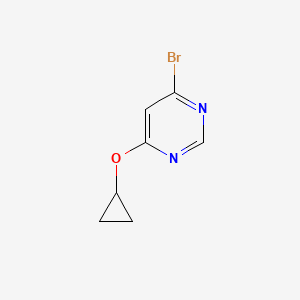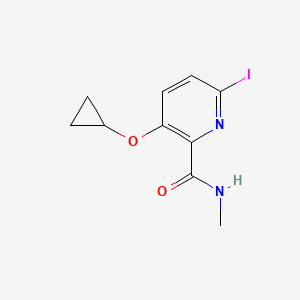
3-Cyclopropoxy-6-iodo-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-6-iodo-N-methylpicolinamide is a chemical compound with the molecular formula C10H11IN2O2. It contains a total of 26 atoms: 11 hydrogen atoms, 10 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 iodine atom . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an iodine atom, and a picolinamide moiety.
Preparation Methods
The synthesis of 3-Cyclopropoxy-6-iodo-N-methylpicolinamide involves several steps, typically starting with the preparation of the picolinamide core. The cyclopropoxy group is introduced through a cyclopropanation reaction, and the iodine atom is added via an iodination reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
3-Cyclopropoxy-6-iodo-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
3-Cyclopropoxy-6-iodo-N-methylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-iodo-N-methylpicolinamide involves its interaction with specific molecular targets. The cyclopropoxy group and iodine atom play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Cyclopropoxy-6-iodo-N-methylpicolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-6-chloro-N-methylpicolinamide: Similar structure but with a chlorine atom instead of iodine.
3-Cyclopropoxy-6-bromo-N-methylpicolinamide: Similar structure but with a bromine atom instead of iodine.
3-Cyclopropoxy-6-fluoro-N-methylpicolinamide: Similar structure but with a fluorine atom instead of iodine. The uniqueness of this compound lies in its iodine atom, which can impart different reactivity and properties compared to its halogenated analogs.
Properties
Molecular Formula |
C10H11IN2O2 |
|---|---|
Molecular Weight |
318.11 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-iodo-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11IN2O2/c1-12-10(14)9-7(15-6-2-3-6)4-5-8(11)13-9/h4-6H,2-3H2,1H3,(H,12,14) |
InChI Key |
KVBIZTVUEJBBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=N1)I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



